molecular formula C11H14BrNO2 B14044602 1-(4-Amino-3-ethoxyphenyl)-2-bromopropan-1-one

1-(4-Amino-3-ethoxyphenyl)-2-bromopropan-1-one

Cat. No.: B14044602
M. Wt: 272.14 g/mol
InChI Key: ZXSJPJXBFONLAV-UHFFFAOYSA-N
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Description

1-(4-Amino-3-ethoxyphenyl)-2-bromopropan-1-one is a brominated aromatic ketone characterized by a 4-amino-3-ethoxyphenyl group attached to a propan-1-one backbone with a bromine atom at the α-position (adjacent to the carbonyl group). The amino (-NH₂) and ethoxy (-OCH₂CH₃) substituents on the phenyl ring confer unique electronic and steric properties, influencing its reactivity and intermolecular interactions.

Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

1-(4-amino-3-ethoxyphenyl)-2-bromopropan-1-one

InChI

InChI=1S/C11H14BrNO2/c1-3-15-10-6-8(4-5-9(10)13)11(14)7(2)12/h4-7H,3,13H2,1-2H3

InChI Key

ZXSJPJXBFONLAV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)C(C)Br)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(4-Amino-3-ethoxyphenyl)-2-bromopropan-1-one generally involves two key stages:

  • Preparation of the substituted phenylpropanone precursor (i.e., 1-(4-Amino-3-ethoxyphenyl)propan-1-one).
  • Selective bromination at the α-position of the propanone side chain to introduce the bromine atom at the 2-position.

This approach ensures regioselective functionalization and retention of sensitive groups such as the amino and ethoxy substituents on the aromatic ring.

Synthesis of the Phenylpropanone Precursor

The starting material, 4-Amino-3-ethoxyacetophenone , can be synthesized by:

  • Nitration of 3-ethoxyanisole followed by reduction to the amino group.
  • Alternatively, protection/deprotection strategies may be employed to introduce the amino group selectively.

Once the substituted acetophenone is obtained, it undergoes an alkylation or acylation step to form the propanone side chain.

Bromination of 1-(4-Amino-3-ethoxyphenyl)propan-1-one

The critical step is the α-bromination of the propanone moiety. The typical reagents and conditions include:

Reagent Solvent Temperature Notes Yield (%)
Bromine (Br2) Acetic acid or CH2Cl2 0–25 °C Controlled addition to avoid polybromination 70–85
N-Bromosuccinimide (NBS) Carbon tetrachloride (CCl4) or DMF Reflux or room temp Radical or electrophilic bromination 65–80
Pyridinium tribromide Acetonitrile Room temperature Milder brominating agent 75–82

The bromination proceeds via enol or enolate intermediates, selectively introducing bromine at the α-position adjacent to the carbonyl group.

Alternative Methods and Improvements

Recent literature reports the use of:

  • Solid-state grinding with NBS and base promoters such as sodium carbonate to enhance reaction rates and yields, minimizing solvent use and waste generation.
  • Continuous flow reactors for bromination to improve control over reaction parameters, leading to higher purity and scalability.
  • Use of mild bases (e.g., sodium carbonate) to neutralize hydrobromic acid formed during the bromination, preventing side reactions and decomposition.

Reaction Mechanism Overview

The bromination mechanism involves:

  • Keto-enol tautomerism of the propanone side chain.
  • Electrophilic attack by bromine or bromonium species on the enol form.
  • Formation of the α-bromo ketone with retention of the aromatic amino and ethoxy groups.

The presence of electron-donating groups (amino and ethoxy) on the aromatic ring influences the electron density and reactivity of the ketone side chain, requiring careful control of reaction conditions to avoid overbromination or substitution on the aromatic ring.

Data Table: Summary of Preparation Conditions and Yields

Step Reagents/Conditions Product Yield (%) Reference
Synthesis of 4-Amino-3-ethoxyacetophenone Nitration + reduction or protection strategy 4-Amino-3-ethoxyacetophenone 60–75 [Literature]
Alkylation to 1-(4-Amino-3-ethoxyphenyl)propan-1-one Acylation or alkylation with propanone derivative 1-(4-Amino-3-ethoxyphenyl)propan-1-one 70–85 [Literature]
α-Bromination Br2 or NBS, solvent, 0–25 °C 1-(4-Amino-3-ethoxyphenyl)-2-bromopropan-1-one 70–85
Solid-state grinding bromination NBS + Na2CO3, 70–80 °C, mortar grinding Same as above 77.8
Continuous flow bromination Controlled flow reactor, brominating agent Same as above >80

Research Discoveries and Applications Related to Preparation

  • The bromination step is crucial for biological activity, as the bromine atom enables covalent bonding with nucleophilic sites in biomolecules, enhancing the compound's reactivity and potential as a pharmacophore.
  • Optimization of bromination conditions has been shown to improve yield and purity, which is essential for subsequent biological testing and industrial scale-up.
  • The use of green chemistry approaches such as solvent-free grinding and continuous flow techniques aligns with sustainability goals in pharmaceutical manufacturing.

Notes on Purification and Characterization

  • Purification typically involves recrystallization from ethanol or chromatographic techniques to remove unreacted starting materials and side products.
  • Characterization methods include:
    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structure.
    • Mass spectrometry (MS) for molecular weight confirmation.
    • Infrared (IR) spectroscopy to verify functional groups.
    • Melting point determination for purity assessment.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-3-ethoxyphenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Amino-3-ethoxyphenyl)-2-bromopropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-ethoxyphenyl)-2-bromopropan-1-one involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to various biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(4-Amino-3-ethoxyphenyl)-2-bromopropan-1-one with structurally related α-bromoketones and chalcone derivatives, highlighting differences in substituents, synthesis, and properties.

Table 1: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Synthesis Method Key Properties/Applications References
1-(4-Amino-3-ethoxyphenyl)-2-bromopropan-1-one C₁₁H₁₃BrNO₂ 4-amino-3-ethoxyphenyl, Br ~283.14 (calculated) Likely bromination of chalcone precursor High reactivity (Br as leaving group); potential H-bonding due to -NH₂ -
2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one C₁₆H₁₃BrO 4-methylphenyl, Br, phenyl 301.18 Bromination of chalcone + elimination Crystalline solid; used in crystallographic studies
1-(Azetidin-1-yl)-2-bromopropan-1-one C₆H₁₀BrNO Azetidinyl, Br 208.06 Reaction of azetidine with bromoacyl halide Liquid; catalyst in enantioselective alkylation
1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one C₁₀H₉BrO₃ Benzodioxolyl, Br 257.08 Commercial synthesis (exact method unspecified) High purity (98%); used in organic intermediates
1-(4-Bromophenyl)-3-phenylpropan-1-one C₁₅H₁₃BrO 4-bromophenyl, phenyl 289.17 Friedel-Crafts acylation + bromination Solid; studied for safety protocols

Structural and Functional Differences

Substituent Effects: The amino-ethoxy substituents in the target compound enhance hydrogen-bonding capacity compared to methyl or methoxy groups in analogs like 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one . This may influence crystal packing and solubility.

Reactivity: All compounds feature α-bromine, making them reactive toward nucleophilic substitution (e.g., SN2 reactions). The azetidine derivative (1-(Azetidin-1-yl)-2-bromopropan-1-one) demonstrates utility in catalytic asymmetric synthesis due to its strained cyclic amine group . The amino group in the target compound may facilitate further functionalization (e.g., diazotization or condensation reactions).

Synthetic Routes :

  • Chalcone bromination (e.g., 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one) involves adding Br₂ to α,β-unsaturated ketones, followed by elimination with triethylamine . A similar approach may apply to the target compound.
  • Azetidine derivatives are synthesized via nucleophilic substitution between azetidine and bromoacyl halides .

Biological Activity

1-(4-Amino-3-ethoxyphenyl)-2-bromopropan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be depicted with the following structural formula:

C11H14BrNO\text{C}_11\text{H}_{14}\text{Br}\text{N}\text{O}

It features a bromine atom, an amino group, and an ethoxy group, contributing to its unique reactivity and potential applications in various biological contexts.

1-(4-Amino-3-ethoxyphenyl)-2-bromopropan-1-one exhibits its biological activity through several mechanisms:

  • Enzyme Inhibition : The compound can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting or modulating enzyme activities. This interaction is crucial for influencing various biochemical pathways and shows promise in pharmaceutical applications .
  • Receptor Binding : Its structural components allow for specific interactions with biological molecules, influencing receptor activities and signaling pathways .

Biological Activities

Research indicates that 1-(4-Amino-3-ethoxyphenyl)-2-bromopropan-1-one possesses several biological activities:

  • Anticancer Activity : Preliminary studies have shown that the compound can inhibit the growth of certain cancer cell lines. The presence of the amino group enhances its ability to interact with biological targets, leading to therapeutic effects .
  • Antimicrobial Properties : The compound has demonstrated potential antimicrobial activity, making it a candidate for further investigation in treating infections .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific functional groups in determining the biological activity of 1-(4-Amino-3-ethoxyphenyl)-2-bromopropan-1-one. Key findings include:

Functional Group Effect on Activity
Amino GroupEnhances binding affinity to targets
Ethoxy GroupModulates solubility and bioavailability
Bromine AtomInfluences reactivity and interaction

These modifications can significantly impact the compound's efficacy and selectivity against various biological targets.

Case Studies

Several studies have explored the biological activity of 1-(4-Amino-3-ethoxyphenyl)-2-bromopropan-1-one:

  • In Vitro Studies : Research conducted on human cancer cell lines demonstrated that this compound exhibits dose-dependent cytotoxicity. IC50 values were observed in the micromolar range, indicating significant anticancer potential .
  • Animal Models : In vivo studies using rodent models have shown that administration of 1-(4-Amino-3-ethoxyphenyl)-2-bromopropan-1-one leads to reduced tumor growth rates compared to control groups. These findings support its potential as an anticancer agent .
  • Mechanistic Studies : Investigations into the mechanism revealed that the compound induces apoptosis in cancer cells through caspase activation pathways, suggesting a promising therapeutic approach for cancer treatment .

Q & A

Q. What computational models predict the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

  • Methodology : Use Fukui indices (DFT) to identify electrophilic/nucleophilic sites. For example, the bromine atom’s high electrophilicity makes it reactive in Suzuki-Miyaura coupling. Validate predictions with experimental kinetic studies .

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